1-(3,5-Difluorophenyl)propan-2-one
Overview
Description
1-(3,5-Difluorophenyl)propan-2-one is an organic compound with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol . It is a fluorinated aromatic ketone, characterized by the presence of two fluorine atoms on the phenyl ring and a propan-2-one group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluorophenyl)propan-2-one has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to more potent and specific effects .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)propan-2-one can be compared to other fluorinated aromatic ketones, such as:
- 1-(2,4-Difluorophenyl)propan-2-one
- 1-(4-Fluorophenyl)propan-2-one
- 1-(3,5-Dichlorophenyl)propan-2-one
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique properties of this compound, such as its specific fluorine substitution pattern, can influence its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANUXJOOWCWFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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